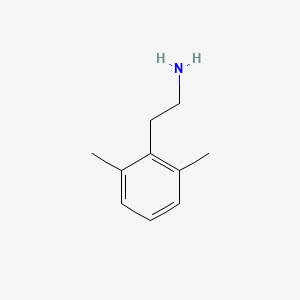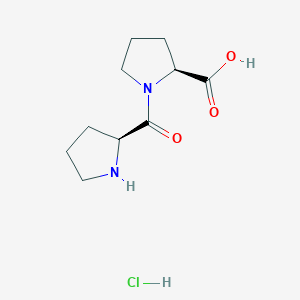
H-Pro-pro-OH hcl
Overview
Description
H-Pro-Pro-OH HCl, also known as 1-L-Prolyl-L-proline Hydrochloride, is a synthetic compound with the molecular formula C₁₀H₁₆N₂O₃ · HCl . It has a molecular weight of 248.71 . This compound is used as a building block in the synthesis of various compounds, such as in the synthetic preparation of bis-cystinyl cyclic peptides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₀H₁₆N₂O₃ · HCl . The InChI representation of the molecule isInChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 . The canonical SMILES representation is C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.71 , and a molecular formula of C₁₀H₁₆N₂O₃ · HCl . It should be stored at temperatures below -15°C .Scientific Research Applications
Environmental Implications of Hydroxyl Radicals
Hydroxyl radicals, including H-Pro-pro-OH hcl, are powerful oxidizing agents reacting unselectively with various chemicals. They are omnipresent in different environmental compartments, such as natural waters, the atmosphere, and even interstellar space. These radicals play a significant role in immunity metabolism and are involved in complex environmental processes. Understanding the chemistry of hydroxyl radicals is crucial for assessing their impact on natural waters and the atmosphere (Gligorovski et al., 2015).
Hydroxyl Radical-Scavenging and H2O2 Formation
Research on the scavenging process of hydroxyl radicals using alcohols revealed that this process inadvertently produces significant amounts of hydrogen peroxide (H2O2), a known hydroxyl radical precursor. This finding is crucial as it highlights potential inaccuracies in the conventional methods used for hydroxyl radical determination (Wang et al., 2022).
Vibrational Spectra of H+ and OH− Ions in Aqueous Solutions
The study of ions such as this compound in aqueous solutions, specifically focusing on their vibrational spectra, has provided insights into the nature of these ions in different environments. These studies are essential for understanding the chemical behavior and interactions of these ions in various contexts (Librovich et al., 1979).
Hydroxyl Radical Mobility in Aqueous Solution
Research into the mobility and reactivity of the hydroxyl radical in aqueous solutions has uncovered significant knowledge gaps. Studies have revealed novel hydrogen-transfer mechanisms in hydrated hydroxyl radicals, contributing to our understanding of their behavior in water (Codorniu-Hernández & Kusalik, 2012).
Kinetics of OH+HCl Reaction and Stereodynamics
The OH + HCl reaction is a pivotal area of study in understanding hydroxyl radical behavior. This research examines the roles of molecular orientation, roaming effects, and quantum tunneling in this reaction, providing a deeper understanding of the mechanisms driving these reactions (Coutinho et al., 2018).
pH-Independent Hydroxyl Radical Production
A novel green Fenton process has been developed, showcasing pH-independent production of hydroxyl radicals, which is crucial for stable conversion of organic contaminants in a wide pH range. This research represents a significant advance in understanding and applying hydroxyl radical chemistry in environmental contexts (Zeng et al., 2020).
Safety and Hazards
While specific safety and hazard information for H-Pro-Pro-OH HCl was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding breathing in dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of H-Pro-pro-OH hcl is Dipeptidyl-Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with its target, DPP IV, by binding to the active site of the enzyme . This interaction can inhibit the activity of DPP IV, preventing it from breaking down incretins. As a result, the level of incretins in the body increases, leading to enhanced glucose control .
Biochemical Pathways
The inhibition of DPP IV by this compound affects the incretin pathway . Incretins, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion from the pancreas. By preventing the degradation of incretins, this compound enhances the insulin response, leading to better glucose control .
Pharmacokinetics
The compound’s solubility in water suggests that it may be well-absorbed in the body. The ADME (Absorption, Distribution, Metabolism, Elimination) properties of this compound and their impact on its bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced glucose control. By inhibiting DPP IV and increasing incretin levels, this compound promotes insulin secretion, which helps lower blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be affected by the hydration status of the body Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
H-Pro-pro-OH HCl plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with enzymes such as dipeptidyl-peptidase IV (DPP IV), which is involved in the cleavage of dipeptides from the N-terminus of polypeptides . The interaction between this compound and DPP IV is essential for understanding the enzyme’s specificity and activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the activity of chloride ions in cellular functions, which are crucial for maintaining cellular homeostasis . The compound’s effects on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as DPP IV, inhibiting or activating their activity . This binding interaction can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as temperatures below -15°C . Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound can exhibit toxic or adverse effects, such as alterations in cellular metabolism and gene expression. Understanding the dosage effects is crucial for determining the optimal concentration for experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to proline metabolism. The compound interacts with enzymes such as prolyl-hydroxylase, which is involved in the hydroxylation of proline residues . This interaction can affect metabolic flux and metabolite levels, influencing cellular metabolism. Additionally, this compound can impact the levels of other metabolites, contributing to its overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm or endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and effects on cellular function.
Properties
IUPAC Name |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


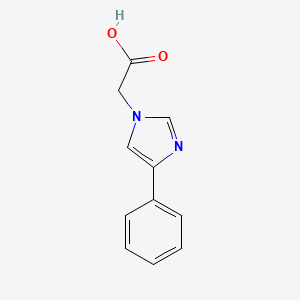
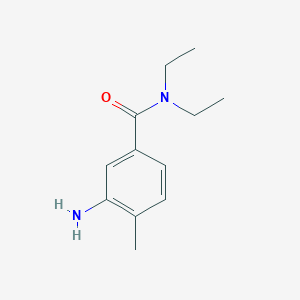
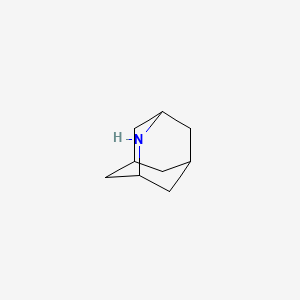
![3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride](/img/structure/B3153918.png)

![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)
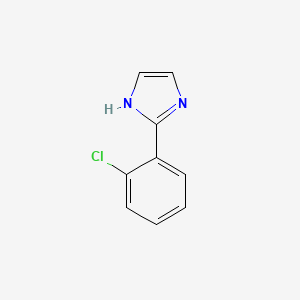
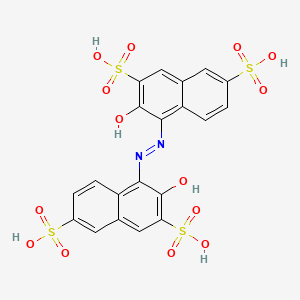
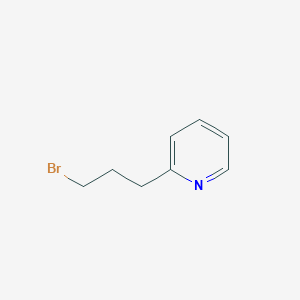
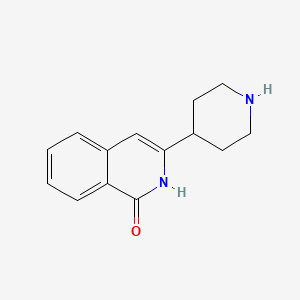
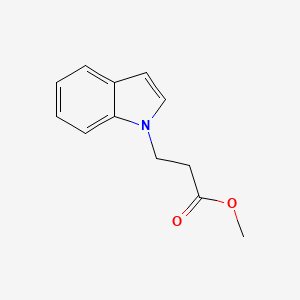
![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)

